4-(Diethylamino)benzaldehyde (4-hydroxy-6-methyl-2-pyrimidinyl)hydrazone
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Overview
Description
4-(Diethylamino)benzaldehyde (4-hydroxy-6-methyl-2-pyrimidinyl)hydrazone is a complex organic compound with the molecular formula C16H21N5O. This compound is known for its unique structure, which combines a benzaldehyde moiety with a pyrimidinyl hydrazone group. It is used in various scientific research applications due to its interesting chemical properties and potential biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Diethylamino)benzaldehyde (4-hydroxy-6-methyl-2-pyrimidinyl)hydrazone typically involves the condensation of 4-(Diethylamino)benzaldehyde with 4-hydroxy-6-methyl-2-pyrimidinyl hydrazine. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
4-(Diethylamino)benzaldehyde (4-hydroxy-6-methyl-2-pyrimidinyl)hydrazone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazone group to amines.
Substitution: The benzaldehyde moiety can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.
Major Products Formed
Oxidation: Formation of oxides or quinones.
Reduction: Formation of amines.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
4-(Diethylamino)benzaldehyde (4-hydroxy-6-methyl-2-pyrimidinyl)hydrazone has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its unique chemical structure.
Industry: Utilized in the development of dyes and pigments due to its chromophoric properties.
Mechanism of Action
The mechanism of action of 4-(Diethylamino)benzaldehyde (4-hydroxy-6-methyl-2-pyrimidinyl)hydrazone involves its interaction with various molecular targets. The compound can form hydrogen bonds and π-π interactions with biological macromolecules, affecting their function. It may also inhibit specific enzymes or interfere with cellular signaling pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
4-(Diethylamino)benzaldehyde: Shares the benzaldehyde moiety but lacks the pyrimidinyl hydrazone group.
4-Hydroxy-6-methyl-2-pyrimidinyl hydrazone: Contains the pyrimidinyl hydrazone group but lacks the benzaldehyde moiety.
Uniqueness
4-(Diethylamino)benzaldehyde (4-hydroxy-6-methyl-2-pyrimidinyl)hydrazone is unique due to its combined structural features, which confer distinct chemical and biological properties. This dual functionality makes it a valuable compound for various research applications .
Properties
Molecular Formula |
C16H21N5O |
---|---|
Molecular Weight |
299.37 g/mol |
IUPAC Name |
2-[(2E)-2-[[4-(diethylamino)phenyl]methylidene]hydrazinyl]-4-methyl-1H-pyrimidin-6-one |
InChI |
InChI=1S/C16H21N5O/c1-4-21(5-2)14-8-6-13(7-9-14)11-17-20-16-18-12(3)10-15(22)19-16/h6-11H,4-5H2,1-3H3,(H2,18,19,20,22)/b17-11+ |
InChI Key |
YUYXJHYCSQCDNV-GZTJUZNOSA-N |
Isomeric SMILES |
CCN(CC)C1=CC=C(C=C1)/C=N/NC2=NC(=CC(=O)N2)C |
Canonical SMILES |
CCN(CC)C1=CC=C(C=C1)C=NNC2=NC(=CC(=O)N2)C |
Origin of Product |
United States |
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